孕-1,4,16-三烯-3,20-二酮,9-氟-11,21-二羟基-16-甲基-,(11β)-

描述

Synthesis Analysis

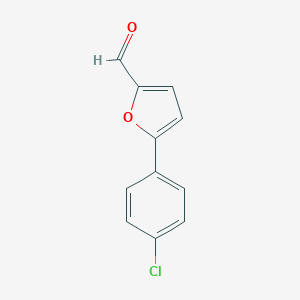

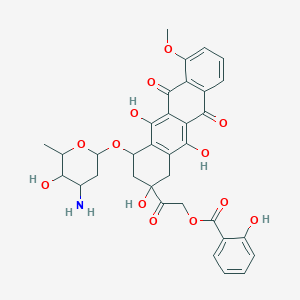

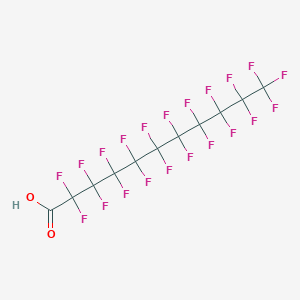

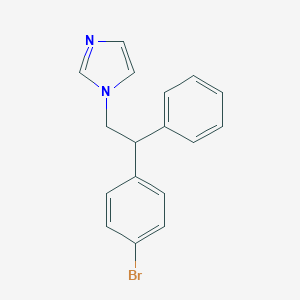

The synthesis of this compound has been achieved via the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . The production of 9-OHPDC and its methyl-esterified form (9-OHPDC-M) reached 9.86 g L−1 and 1.27 g L−1 respectively in about 6 days .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringC[C@@]1(C=C2)C@([H])C@([H])[C@@]4([H])[C@@]3(C)C(C(C)=O)=CC4 . Chemical Reactions Analysis

Using 9-OHPDC-M as a synthon, a four-step chemical process for the synthesis of this compound was designed and verified . The steps include: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .科学研究应用

微生物转化

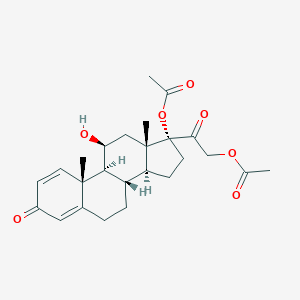

Nocardioides simplex VKM Ac-2033D 可以将某些甾体化合物转化为代谢物,包括孕-1,4,9(11)-三烯-17α,21-二醇-3,20-二酮及其乙酸酯衍生物。这些代谢物在从 9α-羟基雄烯开始合成现代糖皮质激素方面具有潜在应用 (Fokina 等,2003)。

亲电氟化

甾体 α,β-不饱和酮的亲电氟化导致各种加合物,这些加合物是合成二氟孕酮等甾体化合物的重要中间体 (Barton 等,1982)。

甾体抗炎抗药的合成

已经探索了新型甾体抗炎抗药的合成,包括 9-氟-11 β,20-二羟基-3,20-二氧代-3'-乙氧基羰基异噁唑啉[16,17-d]孕-1,4-二烯。这些化合物表现出显着的抗炎活性,没有不良的全身效应 (Kwon 等,1995)。

光谱表征

NMR 光谱已被用于表征各种甾体化合物,为其合成和在药物中的应用提供了至关重要的详细结构信息 (García‐Martínez 等,1993)。

动物中的代谢命运

已经研究了三醋酸曲安奈德等甾体化合物在动物中的代谢命运,以了解其分解和生物利用度 (Gordon & Morrison,1978)。

用于制药的化学合成

已经开发出高效的化学合成方法用于甾体化合物,如氟美松(一种眼科药物),提高了它们的生产和可用性 (Marcos-Escribano 等,2009)。

未来方向

A greener and more economical route for the synthesis of this compound has been proposed . This new synthesis route has the advantages of shorter reaction steps, milder reaction conditions, reduced use of organic solvents, and abandonment of toxic catalysts . This could potentially make the production of this compound more feasible and cost-effective in the future .

属性

IUPAC Name |

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXDNQUHAFMVPT-QEYSUVLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208578 | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

CAS RN |

59860-99-0 | |

| Record name | 16delta-Betamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.DELTA.-BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)